2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one is a fluorinated organic compound with the molecular formula C8H8F3NO2. This compound is characterized by the presence of a trifluoromethyl group and a methoxypyridine moiety, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one typically involves the reaction of 6-methoxypyridine-3-carbaldehyde with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. The methoxypyridine moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethanol
Uniqueness
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one is unique due to the presence of both trifluoromethyl and methoxypyridine groups, which confer distinct chemical and physical properties. These features make it a versatile intermediate for various synthetic applications and enhance its potential for biological activity.
Properties
CAS No. |
1060807-14-8 |
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Molecular Formula |
C8H6F3NO2 |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H6F3NO2/c1-14-6-3-2-5(4-12-6)7(13)8(9,10)11/h2-4H,1H3 |
InChI Key |
WWTWLCYJBYYPHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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